REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[S:6][C:7]([S:10](Cl)(=[O:12])=[O:11])=[N:8][N:9]=1)(=[O:3])[CH3:2].Cl.[CH3:15][NH:16][CH3:17]>>[C:1]([NH:4][C:5]1[S:6][C:7]([S:10]([N:16]([CH3:17])[CH3:15])(=[O:12])=[O:11])=[N:8][N:9]=1)(=[O:3])[CH3:2]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
Ther temperature of the reaction mixture was kept between 0° and 20° C. during this addition
|
Type
|
FILTRATION
|
Details
|
Solids were filtered out
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |